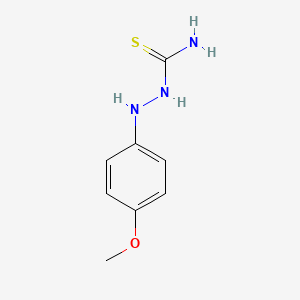

4-Methoxyphenylthiosemicarbazide

Übersicht

Beschreibung

4-Methoxyphenylthiosemicarbazide is a chemical compound that is part of a broader class of thiosemicarbazides, which are known for their diverse range of biological activities. The methoxy group attached to the phenyl ring distinguishes it from other thiosemicarbazides and may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of derivatives related to 4-Methoxyphenylthiosemicarbazide has been explored in various studies. For instance, the synthesis of 4-methylthiosemicarbazide derivatives has been achieved through the reaction with benzil, with the reaction conditions playing a crucial role in determining the condensation product formed . Similarly, the synthesis of 4-(3-methoxyphenyl)-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone, which includes a methoxyphenyl group, was performed using a two-step procedure involving condensation and intramolecular cyclization . These methods highlight the versatility of thiosemicarbazides and their derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of synthesized compounds related to 4-Methoxyphenylthiosemicarbazide have been characterized using various spectroscopic techniques. X-ray diffraction techniques have been employed to confirm the structures of certain derivatives, providing insight into their molecular conformations and supramolecular contacts . The presence of the methoxy group is likely to influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of compounds similar to 4-Methoxyphenylthiosemicarbazide has been studied through various chemical reactions. For example, the oxidation of selenosemicarbazides by atmospheric oxygen or hydrogen peroxide has been shown to yield corresponding diselenides or elimination products . Additionally, alkylation reactions have been used to form selenides . These reactions demonstrate the potential for functionalization and diversification of the thiosemicarbazide core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenylthiosemicarbazide derivatives have been inferred from related compounds. The antioxidant activity of certain derivatives has been screened, with some showing higher activity than ascorbic acid . Anticancer activity has also been tested, with some compounds exhibiting cytotoxicity against specific cancer cell lines . These properties suggest that 4-Methoxyphenylthiosemicarbazide and its derivatives could have significant applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Potential

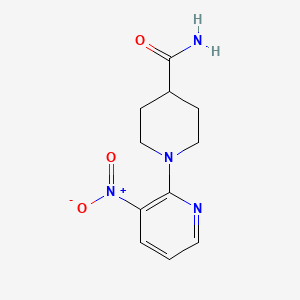

A novel compound, 4-(4-methoxyphenyl)-1-{[2-(4-nitrophenoxymethyl)-benzimidazol-1-yl]methyl}-carbonylthiosemicarbazide, with potential pharmaceutical applications was synthesized and structurally analyzed using various techniques including NMR. This study provides insights into the potential pharmaceutical applications of compounds related to 4-Methoxyphenylthiosemicarbazide (S. Xin, 2013).

Antitumor Agents

New Schiff bases of hydroxysemicarbazide were synthesized and tested against L1210 murine leukemia cells. Several of these bases demonstrated higher inhibitory activities than hydroxyurea, a drug used for treating cancers, indicating the potential of 4-Methoxyphenylthiosemicarbazide derivatives as antitumor agents (S. Ren et al., 2002).

Antibiotic Activity

Research on acyl and acylthiosemicarbazides, including 4-methoxyphenylthiosemicarbazide derivatives, revealed their antifungal and antibacterial properties. The study highlights the importance of molecular structure in determining the effectiveness of these compounds as antibiotics (R. Barbosa et al., 1990).

Cholinesterase Inhibitors

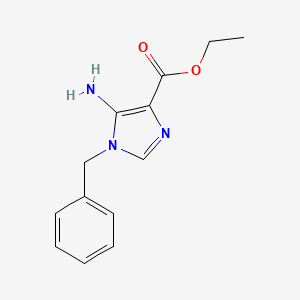

A study explored the enzymatic potential of triazoles derived from 4-methoxybenzoic acid, demonstrating significant cholinesterase inhibitory potential. This suggests the use of 4-Methoxyphenylthiosemicarbazide derivatives in developing treatments for conditions like Alzheimer's disease (M. Arfan et al., 2018).

Antioxidant and Anticancer Activity

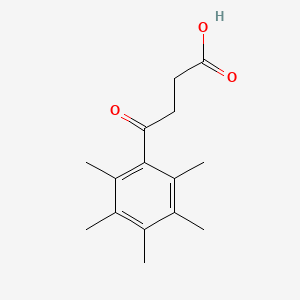

Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, including thiosemicarbazide derivatives, exhibited significant antioxidant and anticancer activities. This research provides a foundation for the development of new cancer therapies based on these compounds (I. Tumosienė et al., 2020).

Copper(II) Complexes with Antibacterial Properties

Copper(II) complexes of thiosemicarbazones derived from 4-methoxybenzaldehyde showed potential antibacterial and antifungal properties. These findings indicate the therapeutic potential of metal complexes with 4-Methoxyphenylthiosemicarbazide (R. Agarwal et al., 2006).

Eigenschaften

IUPAC Name |

(4-methoxyanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLWVYHXOWMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385073 | |

| Record name | 4-methoxyphenylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenylthiosemicarbazide | |

CAS RN |

7382-39-0 | |

| Record name | 4-methoxyphenylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

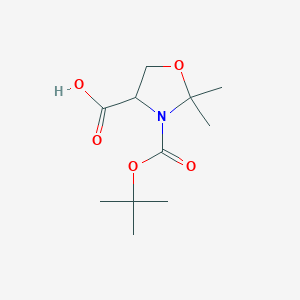

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

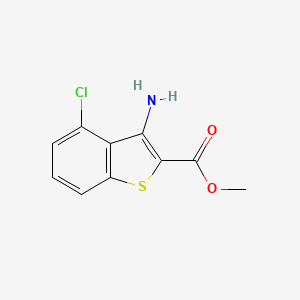

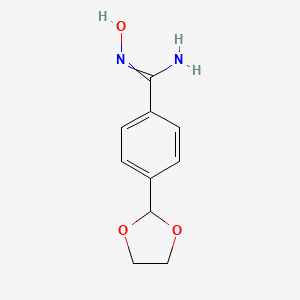

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

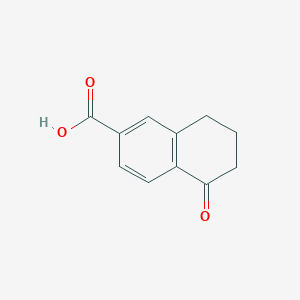

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

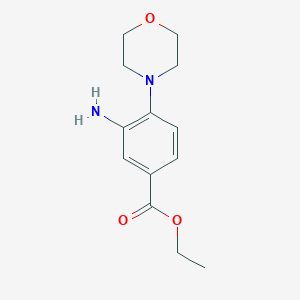

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

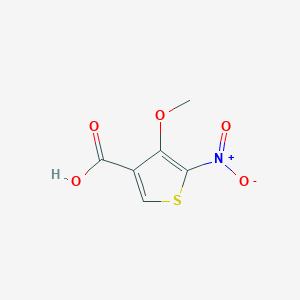

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)